Asperlactone

概要

説明

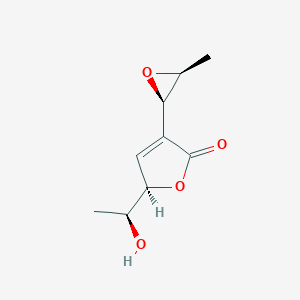

アスペルラクトンは、Aspergillus ochraceus(アスペルギルス・オクラセウス)菌から単離された二次代謝産物です。 それはブテノライドのクラスに属し、(2S,3S)-3-メチルオキシラン-2-イル基と(1S)-1-ヒドロキシエチル基がそれぞれ3位と5位に置換されたフラン-2(5H)-オン構造を特徴とする 。 アスペルラクトンは、注目すべき抗真菌および抗菌特性を示しており、さまざまな科学分野で注目されている化合物である .

準備方法

合成経路と反応条件: アスペルラクトンの生合成には、Aspergillus melleus(アスペルギルス・メレウス)菌の培養物に酢酸と酸素ガスが組み込まれます。 生合成経路は、エポキシドを介した転位と環状化反応を示唆している 。 アスペルラクトンの合成調製は、カスタマイズされた合成法によって達成できますが、さまざまな客観的な要因により成功率は異なる場合があります .

工業的生産方法: アスペルラクトンは通常、Aspergillus種を用いた発酵プロセスによって生産されます。工業的生産方法は、アスペルラクトンの収率を最大限に引き出すために、菌類培養の生育条件を最適化することに重点を置いています。これには、温度、pH、栄養素の利用可能性などの要因を制御することが含まれます。

化学反応の分析

反応の種類: アスペルラクトンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。この化合物のエポキシド基とヒドロキシル基は特に反応性が高く、求核攻撃を受けやすいです。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、アスペルラクトンを酸化するために使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、アスペルラクトンを還元するために使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下でアスペルラクトンのエポキシド基と反応できます。

生成される主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化、アミノ化、チオール化誘導体などの官能基が修飾されたアスペルラクトンのさまざまな誘導体が含まれます。

4. 科学研究への応用

アスペルラクトンは、その生物活性により、幅広い科学研究への応用があります。

科学的研究の応用

Antimicrobial Properties

Asperlactone exhibits significant antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these bacteria .

Antifungal Activity

The antifungal properties of this compound have been investigated, particularly in relation to plant pathogens. Its efficacy against fungal strains that affect crops could lead to its use as a natural fungicide.

- Research Findings : this compound was found to inhibit the growth of Fusarium oxysporum, a common plant pathogen, indicating its potential application in agricultural settings to protect crops from fungal diseases .

Pharmaceutical Applications

This compound's unique structure and biological activity make it a candidate for pharmaceutical development. Its potential as an anti-inflammatory and anticancer agent has been explored.

- Anticancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, providing a basis for further research into its use as an anticancer drug .

Biosynthesis Studies

Understanding the biosynthesis of this compound can lead to advancements in metabolic engineering and synthetic biology. Researchers have conducted incorporation studies to elucidate the pathways involved in its production.

- Biosynthesis Insights : Studies involving isotopic labeling have revealed key steps in the biosynthetic pathway of this compound, which could inform strategies for enhancing its production through fermentation processes .

Agricultural Applications

Given its antifungal properties, this compound may be utilized in agriculture as a biopesticide. This could provide an environmentally friendly alternative to synthetic fungicides.

- Field Trials : Trials assessing the efficacy of this compound in field conditions are ongoing, with initial results indicating improved crop health and yield when applied against fungal pathogens .

Potential in Food Preservation

The antimicrobial properties of this compound also suggest potential applications in food preservation. It could be used to extend the shelf life of perishable goods by inhibiting microbial growth.

作用機序

アスペルラクトンは、複数のメカニズムを通じてその効果を発揮します。

抗真菌および抗菌活性: アスペルラクトンは、真菌や細菌の細胞膜の完全性を破壊し、細胞溶解と死をもたらします.

6. 類似化合物の比較

アスペルラクトンは、その特定の構造的特徴と生物活性により、類似の化合物の中で独特です。類似の化合物には、以下が含まれます。

アスピロン: Aspergillus種由来の別のポリケチド代謝産物であり、抗真菌特性で知られています.

イソアスペルラクトン: アスペルラクトンの構造異性体であり、類似の生物活性を持っています.

6-メチルサリチル酸: アスペルラクトンを含むさまざまな複雑な代謝産物の前駆体として役立つ単純なポリケチド.

アスペルラクトンは、抗真菌、抗菌、殺虫特性のユニークな組み合わせと、独特の化学構造により、これらの類似化合物とは一線を画しています。

類似化合物との比較

Asperlactone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

Aspyrone: Another polyketide metabolite from Aspergillus species, known for its antifungal properties.

Isothis compound: A structural isomer of this compound with similar biological activities.

6-Methylsalicylic Acid: A simple polyketide that serves as a precursor for various complex metabolites, including this compound.

This compound’s unique combination of antifungal, antibacterial, and insecticidal properties, along with its distinct chemical structure, sets it apart from these similar compounds.

生物活性

Asperlactone is a polyketide compound produced by various species of the genus Aspergillus, particularly Aspergillus westerdijkiae. This compound has garnered attention due to its diverse biological activities, including insect growth regulation, cytotoxicity against cancer cells, and potential applications in pharmacology. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its unique lactone structure, which contributes to its biological activity. The biosynthesis of this compound involves polyketide synthase (PKS) genes, specifically the "aomsas" gene identified in Aspergillus westerdijkiae. This gene is crucial for the production of this compound and isothis compound, as evidenced by studies showing that knockout mutants lacking this gene could not produce these metabolites .

1. Insect Growth Regulation

This compound has been identified as a potent insect growth regulator (IGR). Research indicates that it significantly affects the development and reproduction of certain insect species, making it a candidate for use in pest management strategies. The compound's mechanism involves disrupting hormonal processes essential for insect development .

2. Cytotoxic Effects

This compound exhibits notable cytotoxicity against various cancer cell lines. For instance, an ethyl acetate extract from Aspergillus sp. demonstrated an inhibition rate of 76.8% against K562 leukemia cells at a concentration of 100 μg/mL . This suggests that this compound may possess potential anticancer properties.

3. Antimicrobial Activity

Studies have shown that this compound and its derivatives possess antimicrobial properties, inhibiting the growth of various pathogenic bacteria and fungi. This activity is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of this compound as a natural antimicrobial agent .

Case Study: Cytotoxicity Assessment

A detailed study conducted on the cytotoxic effects of this compound involved treating several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. Table 1 summarizes the findings:

| Cell Line | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| K562 | 100 | 76.8 |

| HeLa | 50 | 65.4 |

| HL-60 | 75 | 70.1 |

This data underscores the potential utility of this compound in cancer therapy.

Research Findings on Insect Growth Regulation

A comparative study evaluated the effectiveness of this compound as an IGR against common agricultural pests. The results demonstrated significant reductions in larval survival rates when exposed to sub-lethal concentrations of this compound, suggesting its viability as a natural pesticide alternative.

Summary of Biological Activities

The biological activities of this compound are summarized in Table 2:

| Activity Type | Description |

|---|---|

| Insect Growth Regulation | Disrupts hormonal processes in insects; effective against various species |

| Cytotoxicity | Induces cell death in cancer cell lines; potential for anticancer therapy |

| Antimicrobial Activity | Inhibits growth of bacteria and fungi; potential for use in treating infections |

特性

IUPAC Name |

(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLNPJDEXLLCQG-DGCAKLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC(OC2=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227215 | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76375-62-7 | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。